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molecular formula C8H6N2O2 B1279264 2-Amino-5-cyanobenzoic acid CAS No. 99767-45-0

2-Amino-5-cyanobenzoic acid

Cat. No. B1279264
M. Wt: 162.15 g/mol
InChI Key: HQNZNIJPAYTWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06391874B1

Procedure details

Air was bubbled through a stirred solution of 5-cyano-3-methylthio-2-oxoindole (18.0 g, 88.1 mmol) and potassium hydroxide (5.9 g, 105.2 mmol) in a 9:1 mixture of methanol:water at room temperature for 5 hours. Further potassium hydroxide (5.9 g, 105.2 mmol) was added and the air bubbling continued overnight. The methanol was removed in vacuo, and the residue was carefully acidifed with 2N aq. HCl. The resulting precipitate was collected by filtration, and triturated with ethyl acetate to give 2-amino-5-cyanobenzoic acid as a pale brown solid (4.8 g, 29.6 mmol, 34%); δH [2H6]DMSO 8.02 (1H,d), 7.55 (1H,dd), 7.50 (2H,br s), 6.86 (1H,d).
Name
5-cyano-3-methylthio-2-oxoindole
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:9]2[C:5](=[C:6](SC)C(=O)[N:8]=2)[CH:4]=1)#[N:2].[OH-:15].[K+].C[OH:18]>O>[NH2:8][C:9]1[CH:10]=[CH:11][C:3]([C:1]#[N:2])=[CH:4][C:5]=1[C:6]([OH:18])=[O:15] |f:1.2|

Inputs

Step One
Name
5-cyano-3-methylthio-2-oxoindole
Quantity
18 g
Type
reactant
Smiles
C(#N)C1=CC2=C(C(N=C2C=C1)=O)SC
Name
Quantity
5.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the air bubbling
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.6 mmol
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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